8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound belonging to the benzothiazepine class. Its molecular formula is , and it has a molecular weight of approximately 258.14 g/mol. The compound features a bromine substituent at the 8-position, which can influence its reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential pharmaceutical applications.
The compound can be sourced from various chemical suppliers and is classified under the category of benzothiazepines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific classification of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one falls under the broader category of thiazepines, which are characterized by their fused benzene and thiazine rings.
The synthesis of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves several key steps:
The technical aspects of the synthesis may involve controlling temperature, reaction time, and the use of catalysts or solvents that facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
These structural details indicate the presence of a bromine atom attached to the benzothiazepine core and a carbonyl group that plays a crucial role in its chemical reactivity.
8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is involved in various chemical reactions:
The mechanisms of these reactions typically involve nucleophilic attack on electrophilic centers within the molecule, facilitated by the presence of functional groups such as bromine or carbonyl.
The mechanism of action for 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is believed to involve interactions with specific enzymes or receptors within biological systems. This compound may act as an inhibitor for certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Research indicates that compounds in this class may exhibit anti-inflammatory and anticancer activities by modulating signaling pathways related to cell proliferation and apoptosis .
The physical properties of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H8BrNOS |
Molecular Weight | 258.14 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate the compound's potential solubility in organic solvents which is useful for various applications in organic synthesis .
8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific uses:
The construction of the benzothiazepine core bearing an 8-bromo substituent typically involves ring-expansion approaches starting from halogenated benzene precursors. A key strategy utilizes 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 110766-84-2) as a structural analog, where bromination occurs prior to heterocycle formation [4]. This approach capitalizes on the electrophilic aromatic substitution (EAS) reactivity of the precursor, directing bromination to the para-position relative to the thiazepine sulfur. X-ray crystallography of related compounds confirms the distorted half-chair conformation of the seven-membered ring, with the bromo substituent inducing subtle torsional adjustments (N–H···O hydrogen bonding dimerization persists despite halogen bulk) [6]. Optimization focuses on solvent-controlled cyclization: Polar aprotic solvents (DMF, acetonitrile) enhance yield (>75%) and regioselectivity compared to protic systems due to improved solubility of ionic intermediates and reduced halogen displacement side reactions.
Synthesis of the 8-bromo derivative commonly employs a late-stage bromination strategy on pre-formed benzothiazepinones. This avoids sensitive intermediates and leverages the electron-rich C8 position:
Table 1: Bromination Efficiency vs. Sequence Timing
Synthetic Sequence | Bromination Agent | Average Yield (%) | Major Impurity |
---|---|---|---|
Bromination → Cyclization | NBS/AIBN, CCl₄, reflux | 52% | Dehalogenated byproduct (∼22%) |
Cyclization → Bromination | Br₂, DCM, 0°C | 88% | Dibromide adduct (∼5%) |
Chiral 8-bromo derivatives require enantioselective catalysis due to the C2/C3 stereocenters. Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) enable asymmetric Michael addition of ortho-aminothiophenol to α,β-unsaturated ketones bearing bromoaryl groups [9]. Key findings:
8-Bromo-1,5-benzothiazepin-4(5H)-one serves as a versatile halogenated scaffold for parallel synthesis via Pd-catalyzed cross-coupling. Resin-bound synthesis enables rapid diversification:
Table 2: Solid-Phase Library Synthesis via C8 Cross-Coupling
C8 Coupling Partner | Catalyst System | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 92% | 96% |
2-Thienylboronic acid | Pd(dppf)Cl₂, CsF, DMF | 85% | 91% |
4-Cyanophenylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄, toluene | 78% | 89% |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8